(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid Tetranor-12R-HETE is a polyunsaturated fatty acid that consists of 4Z,6E,10Z-hexadecatrienoic acid bearing an additional 8R-hydroxy substituent. It has a role as a metabolite. It is a hydroxy polyunsaturated fatty acid and a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 135271-51-1
VCID: VC21231139
InChI: InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1
SMILES: CCCCCC=CCC(C=CC=CCCC(=O)O)O
Molecular Formula: C16H26O3
Molecular Weight: 266.38 g/mol

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

CAS No.: 135271-51-1

Cat. No.: VC21231139

Molecular Formula: C16H26O3

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid - 135271-51-1

Specification

CAS No. 135271-51-1
Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid
Standard InChI InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1
Standard InChI Key KBOVKDIBOBQLRS-QCNAHCIUSA-N
Isomeric SMILES CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O
SMILES CCCCCC=CCC(C=CC=CCCC(=O)O)O
Canonical SMILES CCCCCC=CCC(C=CC=CCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol

Introduction

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is a polyunsaturated fatty acid characterized by its unique structure and biological properties. It belongs to the class of hydroxy fatty acids, featuring a hydroxyl group attached to its carbon chain, and is classified as a trienoic acid due to the presence of three double bonds within its structure. This compound is notable for its potential applications in biochemistry and medicine, particularly as an anticancer agent.

Synthesis

The synthesis of (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid can be achieved through total synthesis and extraction from natural sources. One effective synthetic route involves titanium-catalyzed cross-cyclomagnesiation reactions using commercially available precursors such as 1-bromoalkanes and 1-alkynes.

Natural Sources

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid can be isolated from several biological sources, including certain algae and cyanobacteria. Its presence in these organisms highlights its significance in ecological and physiological contexts, particularly in relation to lipid metabolism and the formation of bioactive compounds.

Anticancer Activity

Research indicates that (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. This is attributed to its unique structure and reactivity, which allow it to interact with cellular components involved in cancer progression.

Chemical Reactivity

The compound's reactivity is influenced by its double bonds and hydroxyl group, making it susceptible to both electrophilic and nucleophilic attacks. This reactivity contributes to its potential biological effects and applications in chemical synthesis.

Biological Applications

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